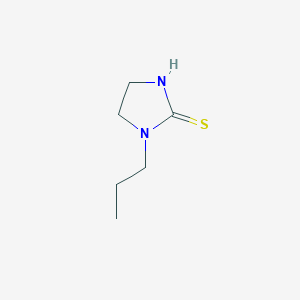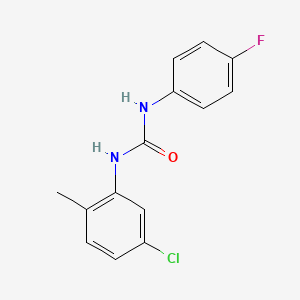
1-(5-Chloro-2-methylphenyl)-3-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methylphenyl)-3-(4-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a urea moiety, which is flanked by two aromatic rings: one substituted with a chlorine and a methyl group, and the other with a fluorine atom. The unique structural features of this compound make it a subject of study in medicinal chemistry, materials science, and other domains.
Métodos De Preparación
The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 5-chloro-2-methylaniline with 4-fluorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-Chloro-2-methylaniline+4-Fluorophenyl isocyanate→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(5-Chloro-2-methylphenyl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding urea derivatives with oxidized aromatic rings.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or sulfonation can introduce nitro or sulfonyl groups into the aromatic rings, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methylphenyl)-3-(4-fluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use, such as its role in medicinal chemistry or biological research.
Comparación Con Compuestos Similares
1-(5-Chloro-2-methylphenyl)-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
1-(5-Chloro-2-methylphenyl)-3-phenylurea: This compound lacks the fluorine substitution on the aromatic ring, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)-3-(4-chlorophenyl)urea: The position of the chlorine and fluorine substituents is reversed, potentially leading to variations in reactivity and interaction with biological targets.
1-(5-Chloro-2-methylphenyl)-3-(4-methylphenyl)urea: The presence of a methyl group instead of a fluorine atom may influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H12ClFN2O |
|---|---|
Peso molecular |
278.71 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methylphenyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-2-3-10(15)8-13(9)18-14(19)17-12-6-4-11(16)5-7-12/h2-8H,1H3,(H2,17,18,19) |
Clave InChI |
VUAWDXDEPOVIST-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


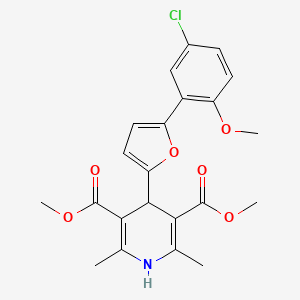
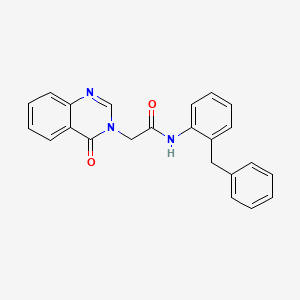
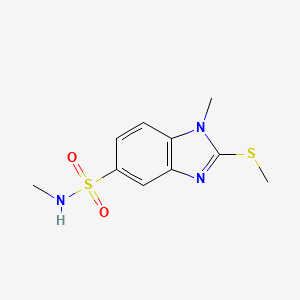

![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
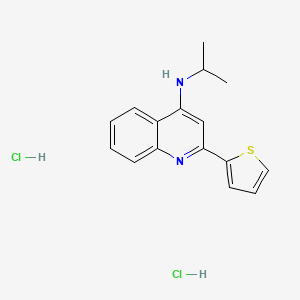
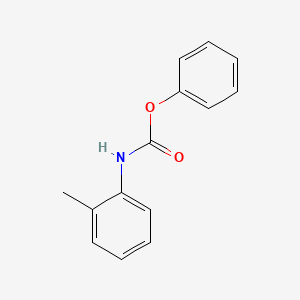
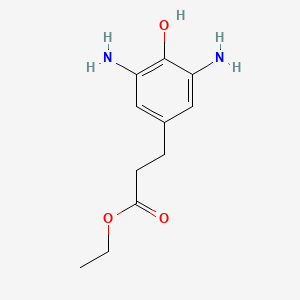
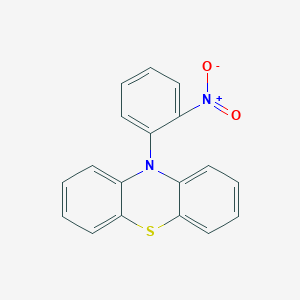
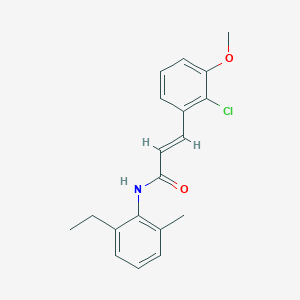
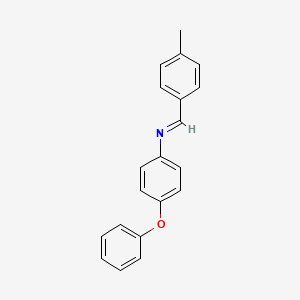
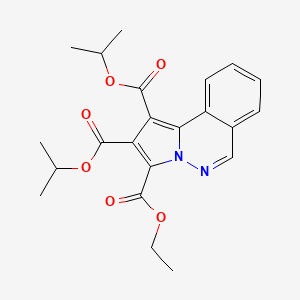
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
